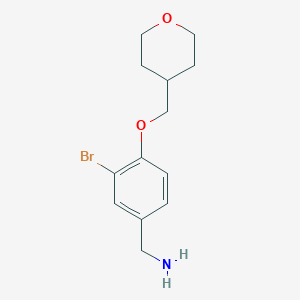

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

概要

説明

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is a chemical compound with the molecular formula C12H16BrNO2 It is characterized by the presence of a bromine atom, a tetrahydropyran-4-ylmethoxy group, and a benzylamine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected by converting it into a tetrahydropyran-4-ylmethoxy group using tetrahydropyranyl chloride (THP-Cl) and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or sodium alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or ethers.

科学的研究の応用

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for specific reactivity that can be harnessed in the development of new chemical entities.

Biology

Research has indicated that 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine may exhibit significant biological activity. It has been investigated for its interactions with various biomolecules, which could lead to insights into its potential therapeutic applications.

Medicine

The compound is being explored for its potential therapeutic properties, particularly in the realms of antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and possess antimicrobial properties, making it a candidate for further investigation in drug development.

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical processes, leveraging its unique chemical characteristics to create innovative solutions.

Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, related compounds have shown moderate cytotoxicity against A549 cancer cells with an IC50 value of 32.4 ± 2.2 µM, indicating potential as an anticancer agent. Mechanistic studies suggest that these compounds induce apoptosis through activation of caspase pathways and regulation of p53.

Enzyme Inhibition

The biological activity is believed to involve multiple pathways, including enzyme inhibition and receptor interaction. The modulation of signaling pathways related to cell survival and apoptosis is a key area of focus, particularly regarding p53 and other apoptotic markers.

作用機序

The mechanism of action of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and benzylamine moiety can facilitate binding to active sites, leading to inhibition or activation of biological pathways.

類似化合物との比較

Similar Compounds

3-Bromo-4-methoxybenzylamine: Lacks the tetrahydropyran-4-yl group, making it less sterically hindered.

4-(Tetrahydropyran-4-ylmethoxy)benzylamine: Lacks the bromine atom, affecting its reactivity and binding properties.

3-Bromo-4-(methoxymethyl)benzylamine: Contains a methoxymethyl group instead of tetrahydropyran-4-yl, altering its chemical and physical properties.

Uniqueness

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is unique due to the combination of the bromine atom and the tetrahydropyran-4-ylmethoxy group. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.

生物活性

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 284.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

-

Anticancer Activity :

- Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated an IC50 value of 32.4 ± 2.2 µM against A549 cancer cells, indicating moderate cytotoxicity .

- Mechanistic studies revealed that these compounds can induce apoptosis through the activation of caspase pathways and regulation of p53 .

- Antimicrobial Properties :

- Enzyme Inhibition :

The biological activity of this compound is believed to be mediated through multiple pathways:

- Interaction with Receptors : The compound may interact with specific cellular receptors, leading to downstream effects that promote cell death in cancerous cells.

- Modulation of Signaling Pathways : It is hypothesized that the compound affects signaling pathways related to cell survival and apoptosis, particularly through the modulation of p53 and other apoptotic markers .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine?

- Answer : The compound can be synthesized via Gabriel synthesis using alkyl bromides (e.g., bromo-substituted benzyl derivatives) to generate the primary amine structure . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) are effective for introducing the tetrahydropyran-4-ylmethoxy group. For example, a bromo-substituted benzaldehyde intermediate can be coupled with a tetrahydropyran-containing boronic acid or amine under palladium catalysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Identifies proton environments (e.g., benzylamine NH2 at δ ~3.7–4.2 ppm, tetrahydropyran protons at δ 1.5–3.8 ppm) and confirms regiochemistry of bromine substitution .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C13H17BrNO2: ~306.04) and purity .

- FTIR : Detects functional groups (e.g., NH2 stretches at 3300–3500 cm⁻¹, C-O-C ether vibrations at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Answer :

- Temperature control : Microwave-assisted heating (e.g., 140°C for 2–5 minutes) accelerates coupling reactions while reducing decomposition .

- Catalyst tuning : Use 0.05–0.1 equivalents of Pd(PPh3)2Cl2 to balance reactivity and side-product formation .

- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane from 5:95 to 50:50) isolates the target compound from impurities .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts)?

- Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes tetrahydropyran CH2 groups from benzyl protons) .

- Isotopic labeling : Use deuterated solvents to clarify exchangeable NH2 protons.

- Cross-validation : Compare HRMS data with theoretical values (e.g., ±2 ppm mass accuracy) to confirm molecular identity .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Answer :

- Substituent variation : Synthesize analogs with modifications to the bromine position (3- vs. 4-bromo), tetrahydropyran oxygen geometry, or benzylamine substituents (e.g., electron-withdrawing groups) .

- Bioactivity assays : Test against Mycobacterium tuberculosis (MIC values) or enzyme targets (e.g., IC50 measurements) to correlate structural changes with activity trends .

Q. How to address low yields in the final hydrogenation step of the benzylamine group?

- Answer :

- Catalyst selection : Use Pd/C under controlled H2 pressure (1–3 atm) to avoid over-hydrogenation to toluene derivatives .

- Protection/deprotection : Temporarily protect the amine with Boc groups during earlier synthetic steps to prevent side reactions .

Q. Data Analysis & Experimental Design

Q. How to analyze contradictory biological activity data across analogs?

- Answer :

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify structural features (e.g., logP, polar surface area) correlating with activity.

- Dose-response curves : Use nonlinear regression to calculate EC50/IC50 values, ensuring replicates (n ≥ 3) to assess variability .

Q. What computational methods support the prediction of this compound’s reactivity?

- Answer :

- DFT calculations : Model transition states for key reactions (e.g., bromine substitution or ether formation) to predict activation energies.

- Molecular docking : Simulate interactions with biological targets (e.g., mycobacterial enzymes) to guide SAR studies .

特性

IUPAC Name |

[3-bromo-4-(oxan-4-ylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIJGTOCAZCRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=C2)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。